1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine
Description
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine is a fluorinated piperidine derivative with a 4-bromo-2-methoxy-benzyl substituent. This compound is of interest in medicinal chemistry due to its structural features, which include a difluorinated piperidine ring and a halogenated aromatic moiety. The bromine and methoxy groups on the benzyl moiety may influence binding interactions with biological targets, such as enzymes or receptors, by modulating electronic and steric effects.
Properties
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]-3,3-difluoropiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c1-18-12-7-11(14)4-3-10(12)8-17-6-2-5-13(15,16)9-17/h3-4,7H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNOJUDRKQYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCCC(C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated methoxy-benzyl group and difluoro groups at the 3-position. Its structural characteristics suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases, leading to apoptotic cell death in tumor cells. The position and nature of substituents on the aromatic rings significantly influence their biological activity .
- Antiproliferative Effects : The presence of halogen and methoxy groups enhances the antiproliferative effects against different cancer cell lines. Studies have indicated that modifications at specific positions can either enhance or reduce cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. The results demonstrated significant cytotoxic effects on several human tumor cell lines at nanomolar concentrations. The structure-activity relationship (SAR) highlighted that specific substitutions on the aromatic rings were critical for enhancing biological activity .
Study 2: Antiparasitic Properties
Another study focused on the antiparasitic effects of related compounds against Trypanosoma brucei. The lead compound exhibited potent growth inhibition in vitro, suggesting potential for development as a therapeutic agent for African sleeping sickness. The research emphasized the importance of optimizing pharmacokinetic properties to improve efficacy in vivo .
Comparison with Similar Compounds
Fluorinated Piperidine Derivatives
*Estimated based on 3,3-difluoro-piperidine HCl (pKa ≈ 6.51) ; †Calculated from molecular formula C13H15BrF2NO; ‡Data from Woods et al. .
Key Observations:
- Fluorine Position Matters: The 3,3-difluoro substitution (as in compound 4) reduces nitrogen basicity, leading to lower potency (GI50 = 16.9 μM) compared to the 4,4-difluoro analog (GI50 = 0.69 μM). This aligns with the established relationship between fluorination patterns and pKa modulation .
- Benzyl Substituent Effects: Halogen and methoxy groups on the benzyl moiety (e.g., 4-bromo-2-methoxy) may enhance lipophilicity and target engagement, though direct comparisons with non-halogenated analogs (e.g., 1-benzyl-5-chloro-3,3-difluoro-piperidine) are needed.
Bromo-Methoxy-Benzyl Piperidines
Key Observations:
- The absence of fluorine on the piperidine ring in these analogs likely results in higher nitrogen basicity, which could improve solubility but reduce metabolic stability compared to fluorinated derivatives.
Physicochemical and Pharmacokinetic Properties
- 3,3-Difluoro-piperidine HCl: Density: 1.08 g/cm³; Boiling Point: 114.3°C; Solubility: Miscible with organic solvents . Reduced basicity (pKa ≈ 6.51) compared to non-fluorinated piperidine (pKa ≈ 11.3), enhancing membrane permeability .
- 4,4-Difluoro-piperidine:
- Higher pKa than 3,3-difluoro analogs, preserving some nitrogen basicity for target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
